N,N,N',N'-Tetraallylethylenediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

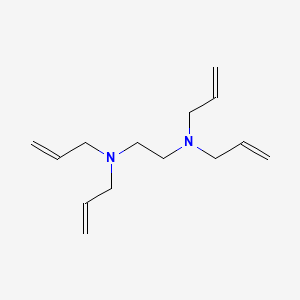

Structure

3D Structure

Properties

IUPAC Name |

N,N,N',N'-tetrakis(prop-2-enyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2/c1-5-9-15(10-6-2)13-14-16(11-7-3)12-8-4/h5-8H,1-4,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFMXJDSWJZAAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CCN(CC=C)CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196410 | |

| Record name | N,N,N',N'-Tetraallylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45173-37-3 | |

| Record name | N1,N1,N2,N2-Tetra-2-propen-1-yl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45173-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N',N'-Tetraallylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045173373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N',N'-Tetraallylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetraallylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Compound S Unique Molecular Architecture

The remarkable versatility of N,N,N',N'-Tetraallylethylenediamine stems directly from its unique molecular architecture. The compound is characterized by a central ethylenediamine (B42938) backbone to which four allyl groups are attached, two to each nitrogen atom. This specific arrangement of functional groups imparts a combination of properties that are highly sought after in chemical synthesis and materials science.

The ethylenediamine core provides a flexible spacer and introduces two tertiary amine functionalities. These nitrogen atoms can act as Lewis bases, enabling the molecule to coordinate with metal ions and participate in various catalytic processes. The presence of four reactive allyl groups is another key feature. These carbon-carbon double bonds are susceptible to a variety of chemical transformations, most notably polymerization and addition reactions. This tetrafunctionality allows for the creation of highly cross-linked three-dimensional polymer networks. The ability to form such networks is crucial in the development of hydrogels and other advanced materials.

Overview of Key Research Domains for N,n,n ,n Tetraallylethylenediamine

The unique structural attributes of N,N,N',N'-Tetraallylethylenediamine have led to its application in several key areas of academic research, primarily in polymer chemistry and coordination chemistry.

In the realm of polymer chemistry , this compound is extensively used as a cross-linking agent. Its four allyl groups can participate in free-radical polymerization, leading to the formation of robust, three-dimensional polymer networks. This property is particularly valuable in the synthesis of hydrogels. For instance, cationic hydrogels have been prepared by copolymerizing N,N,N',N'-tetraallyl piperazinium dibromide, a derivative of tetraallylethylenediamine, with other monomers. researchgate.net These hydrogels exhibit interesting swelling behaviors and have potential applications in areas such as drug delivery and water purification. The ability to precisely control the degree of cross-linking by varying the concentration of the tetraallyl compound allows researchers to tailor the mechanical properties and swelling capacity of the resulting hydrogels. researchgate.net

In the field of coordination chemistry , the two nitrogen atoms of the ethylenediamine (B42938) backbone allow this compound to function as a bidentate ligand. It can chelate to a single metal center, forming a stable five-membered ring. This chelating ability is fundamental to the stabilization of metal ions in various oxidation states and geometries. While research on the coordination chemistry of the tetraallyl derivative itself is an emerging area, the closely related compound N,N,N',N'-tetramethylethylenediamine (TMEDA) is widely employed as a ligand for metal ions and as a catalyst in organic polymerisation. chemicalbook.comnih.gov The study of such complexes provides insights into the electronic and steric effects that ligands exert on metal centers, which is crucial for the design of new catalysts and functional materials.

Polymer Chemistry and Macromolecular Engineering with N,n,n ,n Tetraallylethylenediamine

N,N,N',N'-Tetraallylethylenediamine as a Versatile Monomer in Polymerization

This compound serves as a highly effective cross-linking agent due to its four allyl functionalities. The presence of two tertiary amine groups within its structure can also influence the polymerization process and the properties of the resulting polymer. nih.gov In polymerization reactions, each of the four allyl groups can participate in chain growth, leading to the formation of a three-dimensional polymer network. This tetrafunctionality allows for the creation of polymers with a high degree of cross-linking, which can impart desirable properties such as high thermal stability and mechanical strength.

The versatility of TAED as a monomer is further demonstrated by its potential for use in various polymerization techniques. While it is particularly suited for radical polymerization, its reactivity can be tailored by the choice of initiator and reaction conditions. The central ethylenediamine (B42938) core also introduces a degree of flexibility to the resulting polymer network.

Radical Polymerization Mechanisms Involving this compound

The radical polymerization of allyl monomers like those in this compound does not typically proceed through a simple free-radical addition mechanism. nih.gov Instead, a process known as radical-mediated cyclization (RMC) is often involved. nih.gov This mechanism is initiated by the abstraction of a hydrogen atom from one of the allylic methylene (B1212753) groups by a radical, creating a more stable allyl radical. nih.gov This radical can then react with a double bond of another monomer molecule to form a five- or six-membered ring structure.

Specifically for TAED, an intramolecular cyclization can occur, where a radical on one allyl group attacks another allyl group on the same molecule, leading to the formation of cyclic repeating units within the polymer backbone. This process is known as cyclopolymerization and is common for 1,6-dienes like the diallylamine (B93489) moieties in TAED. tsijournals.com The resulting polymer structure would contain saturated rings, which significantly influences the polymer's properties, including its thermal and mechanical characteristics. The competition between intermolecular and intramolecular propagation determines the final polymer architecture.

Initiation: A free radical initiator generates initial radicals.

Propagation: The radical adds to an allyl group of a TAED molecule, or abstracts a hydrogen atom to form an allyl radical. This is followed by a series of intermolecular additions and intramolecular cyclizations.

Termination: The growing polymer chains are terminated through combination or disproportionation reactions. wikipedia.orgfujifilm.com

Design and Formation of Cross-Linked Polymer Networks and Architectures

The tetrafunctional nature of this compound makes it an ideal candidate for designing and forming highly cross-linked polymer networks. By controlling the concentration of TAED in a copolymerization reaction, the cross-link density of the resulting polymer can be precisely tuned.

Investigation of Cross-Linking Density and Network Morphology

The cross-linking density is a critical parameter that dictates many of the macroscopic properties of a polymer network, including its mechanical strength, swelling behavior, and thermal stability. Several techniques can be employed to investigate the cross-linking density of polymers formed using TAED. These methods include swelling studies, mechanical testing (such as dynamic mechanical analysis), and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgunimib.it

The morphology of the polymer network, which refers to the spatial arrangement of the polymer chains and cross-links, is also of significant interest. Techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) can be used to visualize the network structure. The morphology of networks formed from tetra-allyl cross-linkers can range from homogeneous, highly interconnected structures to more heterogeneous networks with regions of varying cross-link density. mdpi.com

Table 1: Techniques for Characterizing Cross-Linked Polymer Networks

| Characterization Technique | Information Obtained |

| Swelling Studies | Estimation of cross-link density based on the Flory-Rehner equation. |

| Dynamic Mechanical Analysis (DMA) | Determination of storage modulus in the rubbery plateau region, which is related to cross-link density. |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the chemical structure and connectivity of the polymer network. |

| Scanning Electron Microscopy (SEM) | Visualization of the surface morphology and porous structure of the network. |

| Transmission Electron Microscopy (TEM) | Imaging of the internal morphology and distribution of cross-links at the nanoscale. |

Advanced Applications in Polymeric Material Synthesis and Performance

The unique properties of polymers derived from this compound lend themselves to a variety of advanced applications, particularly in the fields of adhesives and coatings.

Development of Adhesives via this compound Polymerization

In the formulation of adhesive resins, tetra-unsaturated monomers with tertiary amine moieties, structurally similar to TAED, have shown significant promise. nih.gov These monomers can act as co-initiators and cross-linkers in photopolymerizable dental adhesive systems. nih.gov The presence of the tertiary amine groups can accelerate the polymerization process, while the four reactive groups ensure the formation of a densely cross-linked network, leading to strong and durable adhesive bonds. nih.gov

Research on analogous tetra-functional monomers has demonstrated that they can achieve high degrees of double bond conversion, resulting in adhesives with excellent mechanical properties and stability. nih.gov The ability to form a robust, cross-linked network upon curing is essential for the performance of dental adhesives, as it ensures the longevity of the restoration.

Utilization in Coating Formulations and Surface Modification

The principles of using this compound in adhesives can be extended to the development of high-performance coatings. The high cross-link density achievable with this monomer can lead to coatings with superior hardness, chemical resistance, and thermal stability.

Furthermore, the allyl groups of TAED can be utilized for surface modification through grafting reactions. researchgate.net By initiating polymerization from a surface that has been functionalized with TAED, polymer brushes can be grown to impart specific properties such as hydrophilicity, biocompatibility, or anti-fouling characteristics. researchgate.net This surface-grafting approach offers a versatile method for tailoring the surface properties of various materials for a wide range of applications.

Lack of Sufficient Data for "this compound in Composite Material Fabrication"

Extensive research to gather specific information on the application of the chemical compound this compound in the fabrication of composite materials has yielded insufficient data to construct a detailed and scientifically accurate article as per the requested outline.

Despite these efforts, the available scientific literature accessible through standard search methods does not provide specific research findings, detailed methodologies, or quantitative data (such as mechanical or thermal properties) related to the use of this particular compound in composite materials. The general search results discussed the broader field of polymer chemistry and composite science, often referencing other, more common, allylic or amine-based compounds. However, no direct or substantial information was found that specifically implicates this compound in the fabrication of composites.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article for the section "3.4.3. This compound in Composite Material Fabrication" that includes data tables and detailed research findings as requested. Proceeding without such information would lead to speculation and would not meet the required standards of accuracy and professionalism.

Therefore, this section of the article cannot be completed at this time due to a lack of available scientific evidence and data.

Coordination Chemistry and Catalytic Applications of N,n,n ,n Tetraallylethylenediamine

N,N,N',N'-Tetraallylethylenediamine as a Chelating Ligand in Metal Complexes

The coordination of the allyl groups themselves can vary. They may act as spectator ligands, not directly involved in the metal's primary coordination sphere, or they can participate in bonding through their carbon-carbon double bonds (π-coordination). This versatility in coordination modes makes this compound a highly adaptable ligand for a range of metal centers. The stability of complexes formed with polydentate ligands like this compound is generally higher than those with monodentate ligands, a phenomenon known as the chelate effect. nih.gov

Fundamental Metal-Complexation Studies with this compound

While specific, in-depth studies on the metal complexation of this compound are not extensively documented, valuable insights can be drawn from its close structural analog, N,N,N',N'-tetramethylethylenediamine (TMEDA). Research on TMEDA complexes with various transition metals, such as nickel and copper, has shown that the ligand's steric and electronic properties play a crucial role in determining the geometry and stability of the resulting complexes. rsc.orgresearchgate.net For instance, in nickel(II) complexes, TMEDA has been observed to adopt both κ¹ (monodentate) and κ² (bidentate) coordination modes. rsc.org

The synthesis of metal complexes with this compound would likely follow established procedures for forming complexes with other polyamine ligands. nih.gov This typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of these complexes would employ techniques such as X-ray crystallography to determine the solid-state structure, and various spectroscopic methods like NMR and IR to probe the ligand's coordination environment in solution.

Table 1: Representative Coordination Complexes of Analagous Tetradentate Amine Ligands

| Metal Ion | Analogous Ligand | Coordination Geometry | Reference |

| Nickel(II) | N,N,N',N'-Tetramethylethylenediamine | Distorted Square Planar / Octahedral | rsc.org |

| Copper(II) | N,N'-bis(β-carbamoylethyl)ethylenediamine | Distorted Octahedral | semanticscholar.org |

| Zinc(II) | N,N'-bis(o-hydroxybenzyl)-1,2-diaminoethane | Tetrahedral | capes.gov.br |

| Ruthenium(III) | Ethylenediamine (B42938) | Octahedral | rsc.org |

This table presents data for analogous tetradentate amine ligands to infer potential coordination behavior of this compound.

Role of this compound in Enhancing Catalytic Efficiency and Selectivity

The unique structural features of this compound can significantly influence the efficiency and selectivity of catalytic reactions. The chelation of the ligand to a metal center can create a well-defined and sterically hindered environment around the catalytically active site. This can lead to enhanced selectivity by directing the approach of substrates to the metal center in a specific orientation.

The allyl groups can play a multifaceted role in catalysis. Their steric bulk can influence the regioselectivity and stereoselectivity of a reaction. Furthermore, the electronic properties of the allyl groups can modulate the reactivity of the metal center. In some catalytic cycles, the allyl groups may directly participate in the reaction, for example, through insertion or elimination steps. The flexibility of the ethylenediamine backbone also allows the complex to adopt various conformations, which can be crucial for accommodating different substrates and intermediates in the catalytic cycle.

For instance, in palladium-catalyzed cross-coupling reactions, the nature of the supporting ligand is critical in dictating the outcome of the reaction. nih.gov Ligands with specific steric and electronic profiles can promote desired bond formations while suppressing side reactions. While direct studies on this compound in this context are limited, the principles derived from studies with other N-donor ligands suggest its potential to act as a powerful controlling agent in various catalytic transformations, including polymerization and cross-coupling reactions. rsc.orgnih.gov

Mechanistic Studies of Catalytic Processes Involving this compound Ligands

Detailed mechanistic studies of catalytic processes involving this compound are not yet widely available. However, plausible mechanistic pathways can be proposed based on established mechanisms for similar catalytic systems. In a typical catalytic cycle, the metal complex would first coordinate with the substrate(s). The electronic environment provided by the this compound ligand would then facilitate the key bond-forming or bond-breaking steps.

For example, in a hypothetical cross-coupling reaction, the mechanism would likely involve oxidative addition of a substrate to the metal center, followed by transmetalation with a second substrate, and finally reductive elimination to yield the product and regenerate the catalyst. The this compound ligand would remain coordinated to the metal throughout this cycle, influencing the kinetics and thermodynamics of each step.

Kinetic studies on the N-arylation of amides catalyzed by copper complexes with chelating diamine ligands have revealed the importance of the ligand in controlling the concentration of the active catalytic species. nih.gov Similar mechanistic principles would likely apply to reactions catalyzed by complexes of this compound. The allyl groups could also introduce alternative mechanistic pathways, such as those involving π-allyl intermediates, which are common in palladium catalysis. Further research, including kinetic studies and computational modeling, is needed to fully elucidate the specific mechanistic details of catalytic reactions involving this versatile ligand.

Advanced Materials Research Utilizing N,n,n ,n Tetraallylethylenediamine Derivatives

Engineering of Novel Polymeric Systems with Tailored Properties

The tetra-functional nature of TAED allows for the creation of highly cross-linked and three-dimensional polymer networks. Researchers are actively exploring its use in the synthesis of novel polymeric systems, such as hydrogels, with properties tailored for specific applications.

One area of focus is the development of cationic hydrogels. For instance, N,N,N′,N′-tetraallyl piperazinium dibromide (TAP), a derivative of a similar tetra-allyl diamine, has been copolymerized with N,N-diallyl morpholinium bromide (DAM) to create non-hydrolyzable, strong cationic hydrogels. researchgate.net These hydrogels are notable for being fully cationic and lacking hydrolysable groups. researchgate.net The degree of swelling in these hydrogels can be controlled by factors such as the concentration of the initiator used in the polymerization process. researchgate.net

The ability to precisely control the network structure is crucial for tailoring the properties of these materials. For example, in acrylate-based networks, increasing the crosslink density by incorporating monomers like tetraethylene glycol diacrylate (TEGDA) can reduce the mobility of the polymer network. researchgate.net This, in turn, influences the material's mechanical response and thermal properties. researchgate.net

Integration of N,N,N',N'-Tetraallylethylenediamine into Functional Materials Design

The unique characteristics of TAED and its derivatives make them valuable components in the design of functional materials. A key application is in the development of "smart" or stimuli-responsive hydrogels. These materials can undergo significant changes in volume or structure in response to external stimuli like pH or temperature. researchgate.net

For example, hydrogels based on poly(acrylamide-co-acrylic acid) have been synthesized using N,N,N',N'-tetramethylethylenediamine (TMEDA), a related compound, as an accelerator. researchgate.net The swelling behavior of these hydrogels is highly dependent on the pH of the surrounding medium due to the ionization of the acidic and basic groups within the polymer network. researchgate.net The ability to respond to specific stimuli opens up possibilities for applications in areas like drug delivery and sensors. nih.gov

Furthermore, the integration of TAED-derived networks into multi-network hydrogels can lead to materials with enhanced toughness and flexibility. Triple-network hydrogels, for instance, combine different polymer networks to achieve superior mechanical properties compared to single-network hydrogels. researchgate.net

Investigations into the Structure-Property Relationships of this compound-Derived Networks

Understanding the relationship between the molecular structure of TAED-derived networks and their macroscopic properties is essential for designing materials with specific functionalities. The crosslink density, which is determined by the concentration and reactivity of the tetra-allyl monomer, is a key parameter that governs the mechanical and swelling properties of the resulting network. researchgate.net

Studies on similar cross-linked systems have shown that a higher crosslink density generally leads to a stiffer material with a lower swelling capacity. For instance, in acrylate (B77674) networks, increasing the content of a diacrylate crosslinker results in a higher glass transition temperature and increased conversion during photopolymerization. researchgate.net

Table 1: Influence of Crosslinker Concentration on Hydrogel Properties

| Property | Low Crosslinker Concentration | High Crosslinker Concentration |

| Swelling Ratio | Higher | Lower |

| Mechanical Strength | Lower | Higher |

| Network Mobility | Higher | Lower |

This table provides a generalized summary based on principles observed in various cross-linked polymer systems. researchgate.netresearchgate.net

Potential Avenues in Chemical Research for Drug and Therapeutic Agent Development from a Synthetic Chemistry Perspective

From a synthetic chemistry standpoint, the diamine structure of TAED and its derivatives presents interesting possibilities for the development of new drug candidates and therapeutic agents. The core ethylenediamine (B42938) scaffold is found in numerous biologically active molecules.

While direct research on the therapeutic applications of TAED is limited, the synthetic methodologies used to create its derivatives can be applied to the synthesis of pharmaceutically relevant compounds. For example, reductive amination protocols are widely used to introduce N-methyl groups into amines, a common modification in drug molecules to improve their properties. researchgate.net

Furthermore, the isoxazolidine (B1194047) motif, which can be conceptually related to the cyclic structures that could be formed from TAED's allyl groups, is a privileged scaffold in medicinal chemistry, appearing in various natural products with cytotoxic, antifungal, or antimicrobial activities. nih.gov The development of synthetic routes to novel heterocyclic compounds derived from TAED could lead to the discovery of new bioactive molecules.

The synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles from readily available starting materials demonstrates a practical approach to creating complex heterocyclic structures that could be adapted for derivatives of TAED. nih.gov This highlights the potential for synthetic chemists to utilize TAED as a versatile starting material for constructing libraries of novel compounds for drug discovery screening.

Analytical Techniques for Characterization and Mechanistic Elucidation of N,n,n ,n Tetraallylethylenediamine and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for the structural analysis of N,N,N',N'-tetraallylethylenediamine and its derivatives, offering insights into the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov The analysis of chemical shifts, coupling constants, and signal integrations in ¹H NMR spectra allows for the precise assignment of protons within the allyl and ethylenediamine (B42938) moieties. For instance, the vinyl protons of the allyl groups typically appear in the downfield region of the spectrum, while the methylene (B1212753) protons of the ethylenediamine backbone and the allyl groups resonate at higher fields.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish connectivity between protons and carbons. nih.gov COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the molecule, while HSQC correlates directly bonded proton and carbon atoms. For more complex derivatives, advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can provide information about longer-range C-H couplings, further aiding in the unambiguous assignment of the molecular structure. nih.gov The chemical shifts observed in the ¹³C NMR spectrum are characteristic of the different carbon environments, such as the sp² carbons of the double bonds and the sp³ carbons of the ethylenediamine bridge and the allylic CH₂ groups. chemicalbook.comspectrabase.com

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Ethylenediamine (CH₂) | 2.5 - 2.8 |

| ¹H | Allyl (CH₂) | 3.0 - 3.3 |

| ¹H | Allyl (=CH) | 5.0 - 5.3 |

| ¹H | Allyl (=CH₂) | 5.7 - 6.0 |

| ¹³C | Ethylenediamine (CH₂) | ~55 |

| ¹³C | Allyl (CH₂) | ~58 |

| ¹³C | Allyl (=CH₂) | ~117 |

| ¹³C | Allyl (=CH) | ~135 |

Note: The exact chemical shifts can vary depending on the solvent and the presence of any derivative groups.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. wiley.com The IR spectrum of this compound and its derivatives displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds. nist.gov The presence of the allyl groups is readily confirmed by several key peaks. The C-H stretching vibrations of the vinyl group typically appear above 3000 cm⁻¹, while the C=C stretching vibration is observed in the region of 1640-1650 cm⁻¹. The out-of-plane C-H bending vibrations of the vinyl group give rise to strong absorptions in the 910-990 cm⁻¹ range.

The aliphatic C-H stretching vibrations of the ethylenediamine bridge and the allylic methylene groups are found just below 3000 cm⁻¹. The C-N stretching vibrations of the tertiary amine groups are typically observed in the fingerprint region, usually between 1000 and 1250 cm⁻¹. By analyzing the presence, position, and intensity of these characteristic absorption bands, IR spectroscopy provides a rapid and effective method for confirming the key functional groups within the molecule. youtube.comresearchgate.net

Table 2: Key Infrared Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3070 - 3090 | C-H Stretch | Vinyl (=C-H) |

| 2950 - 2980 | C-H Stretch | Methylene (-CH₂-) |

| 2800 - 2830 | C-H Stretch | Methylene (-CH₂-) |

| 1640 - 1650 | C=C Stretch | Alkene |

| 1410 - 1420 | C-H Bend | Methylene (-CH₂-) |

| 990 - 1000 | C-H Bend (out-of-plane) | Vinyl (=CH₂) |

| 910 - 920 | C-H Bend (out-of-plane) | Vinyl (=CH₂) |

| 1130 - 1150 | C-N Stretch | Tertiary Amine |

Chromatographic Separations and Mass Spectrometry for Purity and Compositional Analysis

Chromatographic and mass spectrometric techniques are essential for assessing the purity of this compound and for analyzing the composition of its derivative mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.netavantorsciences.com In this method, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. gcms.cz The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio. nih.gov

The retention time in the gas chromatogram is a characteristic property that can be used for identification, especially when compared to a known standard. rsc.org The mass spectrum provides the molecular weight of the compound and a unique fragmentation pattern. This fragmentation pattern, which results from the ionization and subsequent breakdown of the molecule, serves as a molecular fingerprint and can be used to confirm the structure of this compound and to identify any impurities or byproducts. nih.gov GC-MS is particularly useful for monitoring the progress of reactions involving this compound and for quality control of the final product. youtube.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For derivatives of this compound that may be less volatile or thermally sensitive, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the analytical method of choice. nih.govnih.gov HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov The separated components are then detected by a mass spectrometer. nih.govshodex.com

HPLC-MS offers high sensitivity and selectivity, making it suitable for the analysis of complex mixtures and for the quantification of trace components. researchgate.net Different HPLC modes, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), can be employed depending on the polarity of the derivatives being analyzed. The mass spectrometer provides molecular weight information and structural data through fragmentation analysis, similar to GC-MS. researchgate.net This technique is invaluable for characterizing a wide range of derivatives and for studying their behavior in various chemical and biological systems.

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and nitrogen) in a sample of this compound. elementar.com This method involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. uga.edu The resulting combustion products—carbon dioxide, water, and nitrogen gas—are then quantitatively measured.

The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of this compound (C₁₄H₂₄N₂). A close agreement between the experimental and theoretical values, typically within a narrow margin of ±0.4%, provides strong evidence for the purity and correct elemental composition of the compound. researchgate.net This technique is crucial for confirming the identity and stoichiometry of newly synthesized batches of the compound and its derivatives. researchgate.netelementalmicroanalysis.com

Table 3: Theoretical Elemental Composition of this compound (C₁₄H₂₄N₂)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 14 | 168.14 | 76.30 |

| Hydrogen | H | 1.01 | 24 | 24.24 | 11.01 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.72 |

| Total | 220.38 | 100.00 |

X-ray Diffraction Studies for Solid-State Structural Characterization

For a crystalline sample of TAED, single-crystal X-ray diffraction (SCXRD) would be the preferred method for a complete structural elucidation. nih.gov This technique has been successfully used to determine the intricate structures of various complex molecules, including metal complexes with ethylenediamine-based ligands. scispace.comresearchgate.net The process involves mounting a single crystal of the compound on a goniometer and rotating it in a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector and analyzed to build a three-dimensional electron density map, from which the atomic positions can be determined. nih.gov

In the absence of a suitable single crystal, powder X-ray diffraction (PXRD) can be employed. nih.gov PXRD is particularly useful for identifying crystalline phases, determining the degree of crystallinity in polymeric materials derived from TAED, and detecting any polymorphic forms. nih.gov The diffraction pattern obtained from a powdered sample consists of a series of peaks, with the peak positions being characteristic of the crystal lattice and the peak intensities related to the arrangement of atoms within the unit cell. mdpi.com

Table 1: Illustrative Crystallographic Data Obtainable from X-ray Diffraction

| Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N). |

| Bond Angles | The angles between adjacent bonds (e.g., C-N-C). |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. |

Thermal Analysis Techniques in Polymer Characterization

Thermal analysis techniques are indispensable for characterizing the thermal properties and stability of polymers derived from this compound. mt.com The most commonly used techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). youtube.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. youtube.com For polymers of TAED, TGA provides critical information about their thermal stability and decomposition behavior. nih.gov The resulting TGA curve plots the percentage of weight loss against temperature. From this curve, key parameters such as the onset temperature of decomposition and the temperature of maximum decomposition rate can be determined. This information is vital for defining the upper service temperature of the polymer and for understanding its degradation mechanism. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mt.comyoutube.com DSC is used to determine various thermal transitions in polymers, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). tainstruments.comyoutube.com For amorphous or semi-crystalline polymers of TAED, the glass transition temperature represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com The melting temperature is observed for crystalline polymers and corresponds to the transition from a crystalline solid to a viscous liquid. youtube.com DSC can also quantify the enthalpy changes associated with these transitions, providing insights into the degree of crystallinity. researchgate.netmdpi.com

Table 2: Typical Thermal Properties of Polymers Determined by TGA and DSC

| Property | Technique | Description |

| Onset Decomposition Temperature (Tonset) | TGA | The temperature at which significant thermal degradation begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | TGA | The temperature at which the rate of weight loss is highest. |

| Residue at High Temperature | TGA | The percentage of material remaining at the end of the analysis, which can indicate the formation of a char. |

| Glass Transition Temperature (Tg) | DSC | The temperature at which an amorphous polymer or the amorphous regions of a semi-crystalline polymer transition from a glassy to a rubbery state. |

| Melting Temperature (Tm) | DSC | The temperature at which a crystalline polymer melts. |

| Crystallization Temperature (Tc) | DSC | The temperature at which a polymer crystallizes upon cooling from the melt. |

| Enthalpy of Melting (ΔHm) | DSC | The amount of heat absorbed during melting, which is proportional to the degree of crystallinity. |

| Enthalpy of Crystallization (ΔHc) | DSC | The amount of heat released during crystallization. |

Kinetic and Mechanistic Probes in Reaction Pathways

Understanding the kinetics and mechanisms of polymerization and other reactions involving this compound is essential for controlling the reaction process and tailoring the properties of the resulting materials. Various techniques can be employed to probe reaction pathways and determine kinetic parameters.

Kinetic studies often involve monitoring the concentration of reactants or products over time under different reaction conditions, such as temperature and initiator concentration. researchgate.net For the polymerization of TAED, techniques like dilatometry, which measures the volume change during polymerization, can be used to determine the rate of polymerization. researchgate.net Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, can also be used to follow the disappearance of monomer and the appearance of polymer. researchgate.net

In the context of related compounds, studies on the radical polymerization of N,N-diallyl-N,N-dimethylammonium chloride have shown that the polymerization rate is dependent on both monomer and initiator concentrations. researchgate.net Furthermore, mechanistic studies of reactions involving N,N,N',N'-tetramethylethylenediamine (TMED), a structurally similar compound, have revealed the potential for side reactions and the formation of unexpected products under certain conditions. nih.gov These findings highlight the importance of detailed kinetic and mechanistic investigations for understanding the reactivity of TAED.

Table 3: Key Kinetic and Mechanistic Parameters

| Parameter | Description |

| Rate of Polymerization (Rp) | The speed at which monomer is converted into polymer. |

| Reaction Order | The relationship between the rate of reaction and the concentration of reactants. |

| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur, often determined from the temperature dependence of the reaction rate. nih.gov |

| Rate Constant (k) | A proportionality constant in the rate equation that relates the rate of reaction to the concentrations of reactants. |

| Monomer Reactivity Ratios | In copolymerization, these ratios describe the relative reactivity of different monomers towards the growing polymer chain. |

Q & A

Q. What is the role of TEMED in polyacrylamide gel polymerization, and how is it methodologically applied?

TEMED catalyzes free radical generation from ammonium persulfate (APS), initiating acrylamide/bis-acrylamide polymerization. A typical protocol involves adding 0.1–0.5% (v/v) TEMED to the gel solution, with APS (0.1–0.5% w/v) as the initiator. The reaction is oxygen-sensitive; degassing solutions improves reproducibility. Adjusting TEMED:APS ratios optimizes polymerization speed and gel uniformity .

Q. What spectroscopic methods are used to characterize TEMED’s purity and structure?

- 1H/13C NMR : Peaks at δ ~2.2 ppm (CH3 groups) and δ ~2.7–3.0 ppm (CH2 backbone) confirm structure .

- FT-IR : C-N stretching vibrations (~1,100 cm⁻¹) and methyl group absorptions (~2,960 cm⁻¹) validate functional groups.

- GC-MS : Retention time and molecular ion peak (m/z 116) assess purity .

Q. What safety protocols are critical when handling TEMED?

- PPE : Nitrile gloves, lab coat, and safety goggles (skin/eye irritant; ).

- Ventilation : Use fume hoods to avoid vapor inhalation (flammable, toxic).

- Storage : 4°C in airtight, light-resistant containers to prevent oxidation .

Advanced Research Questions

Q. How does TEMED concentration influence polymerization kinetics and gel pore size?

Higher TEMED concentrations accelerate radical formation, reducing polymerization time but creating smaller pores due to rapid crosslinking. For reproducible pore sizes, empirically calibrate TEMED:APS ratios (e.g., 1:10 to 1:4). Dynamic light scattering (DLS) or SEM can quantify pore size distributions .

Q. What structural features of TEMED limit its efficacy as a ligand in metal-catalyzed reactions?

TEMED’s steric hindrance from four methyl groups reduces metal coordination flexibility. Comparative studies with N,N,N’-Trimethylethylenediamine show that fewer methyl groups improve binding to transition metals (e.g., Cu²⁺). Adjusting substituents (e.g., replacing methyl with ethyl) balances steric and electronic effects .

Q. How does TEMED degradation under varying storage conditions affect experimental outcomes?

TEMED oxidizes to form N-oxides, reducing catalytic activity. Storage under argon at 4°C extends stability. Monitor degradation via NMR (appearance of oxidized peaks) or reduced polymerization efficiency. Replace TEMED if gels polymerize inconsistently .

Methodological Recommendations

- Radical Inhibition : Add 0.1% (w/v) sodium thiosulfate to terminate polymerization for troubleshooting .

- Metal Coordination : For TEMED-metal complexes, use molar ratios of 2:1 (TEMED:metal) in anhydrous solvents .

- Degradation Testing : Perform periodic NMR checks on stored TEMED; discard if oxidation exceeds 5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.